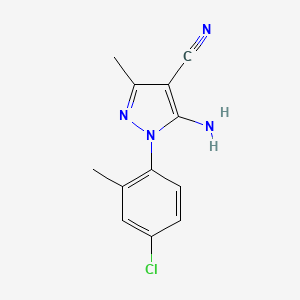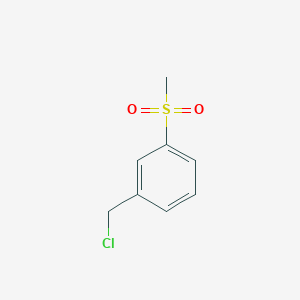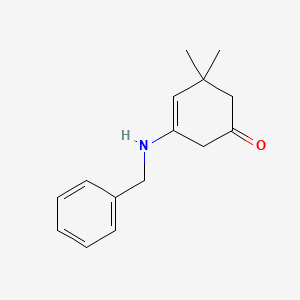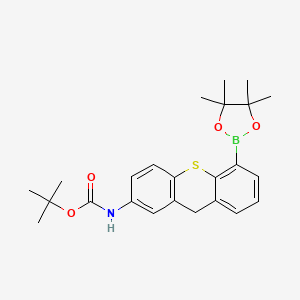
5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Übersicht
Beschreibung
5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile (5-AMC) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research fields. It is a nitrogen-containing heterocyclic compound that is also known as 5-amino-3-methylpyrazole-4-carbonitrile and 5-amino-1-chloro-2-methyl-3-methylpyrazole-4-carbonitrile. 5-AMC is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is an important intermediate for the synthesis of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
5-AMC has been studied for its potential applications in a variety of scientific and medical research fields. It has been used as a substrate for the study of enzyme kinetics, as an inhibitor of enzymes, and as a reagent for the synthesis of other compounds. It has also been used in the study of the mechanism of action of drugs, as a fluorescent probe to study the structure and dynamics of proteins, and as an inhibitor of the enzyme tyrosinase.
Wirkmechanismus
The mechanism of action of 5-AMC is not yet fully understood. Studies have shown that 5-AMC binds to enzymes and inhibits their activity. It is believed that 5-AMC binds to the active site of enzymes, thus blocking the binding of substrates and preventing the enzyme from catalyzing the reaction.
Biochemische Und Physiologische Effekte
5-AMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 5-AMC has been shown to have an anti-inflammatory effect, to reduce the production of pro-inflammatory cytokines, and to reduce the expression of certain genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-AMC has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it a cost-effective reagent for laboratory experiments. However, 5-AMC is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-AMC. These include further studies on its mechanism of action, its potential applications in drug development, and its potential applications in medical research. In addition, further studies could be done to explore its potential as a fluorescent probe and its potential as an inhibitor of other enzymes. Finally, further studies could be done to explore the potential of 5-AMC as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHXLGJAFGWRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)






